molecular formula C15H12N4OS B2405069 N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea CAS No. 861208-79-9

N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea

Cat. No.: B2405069
CAS No.: 861208-79-9
M. Wt: 296.35
InChI Key: OVJFWSWCPYXZPX-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea is a chemical compound with the molecular formula C15H12N4OS This compound is known for its unique structure, which includes a benzimidazole ring and a benzoylthiourea moiety

Properties

IUPAC Name

N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)19-15(21)18-11-6-7-12-13(8-11)17-9-16-12/h1-9H,(H,16,17)(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJFWSWCPYXZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329557
Record name N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861208-79-9
Record name N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea typically involves the reaction of 1H-1,3-benzimidazole-5-amine with benzoyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of thiourea, including N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea, exhibit substantial antibacterial and antifungal activities.

Case Studies and Findings

  • A study demonstrated that thiourea derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin .
  • Another investigation highlighted the antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating that modifications in the thiourea structure can enhance efficacy .
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli4
This compoundS. aureus2

Antiviral Properties

Research has also explored the antiviral potential of this compound, particularly against hepatitis C virus (HCV). The benzimidazole moiety is known for its ability to inhibit viral replication.

Case Studies and Findings

  • In vitro studies have shown that certain derivatives of benzimidazole exhibit inhibitory effects on HCV non-structural proteins, which are crucial for viral replication .
  • The compound's structure allows it to interact effectively with viral targets, making it a candidate for further development in antiviral therapies.

Anticancer Activity

The compound has been investigated for its anticancer properties as well. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Findings

  • A recent study reported that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • The compound's ability to disrupt cellular processes in cancer cells makes it a promising candidate for further research in oncology.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cellular Interaction : It interacts with cellular receptors or pathways that lead to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. The benzimidazole ring is known to interact with DNA, while the thiourea moiety can form strong hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzimidazol-5-yl)thiourea
  • N-benzoylthiourea
  • Benzimidazole derivatives

Uniqueness

N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea stands out due to its combined structural features of benzimidazole and benzoylthiourea, which confer unique chemical and biological properties. Its ability to form metal complexes and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1H-1,3-benzimidazole-5-amine with benzoyl isothiocyanate. The reaction is usually conducted in solvents like dichloromethane or ethanol under reflux conditions, followed by purification through recrystallization or column chromatography to yield high-purity product .

Chemical Structure:

  • Molecular Formula: C15H12N4OS
  • Molecular Weight: 296.35 g/mol

Biological Activity Overview

This compound exhibits various biological activities, particularly in antimicrobial applications. The benzimidazole moiety is known for its pharmacological significance, contributing to the compound's activity against a range of pathogens.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown effective inhibition of bacterial growth against pathogens such as Escherichia coli and Staphylococcus aureus, with notable effects on biofilm formation .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus12.5 - 25Antibacterial
Escherichia coli25 - 50Antibacterial
Candida albicans50Antifungal

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. It has been suggested that the compound interacts with bacterial DNA gyrase, an enzyme critical for DNA replication and transcription in bacteria . This interaction may inhibit bacterial growth by disrupting essential cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against various clinical strains of bacteria. Results indicated that it displayed comparable activity to standard antibiotics such as Ciprofloxacin against resistant strains of Staphylococcus aureus .
  • Antifungal Properties : In vitro tests showed that the compound also inhibited the growth of Candida albicans, suggesting its potential utility in treating fungal infections .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the benzimidazole and thiourea moieties influence biological activity. Variations in substituents have been linked to enhanced antimicrobial potency .

Q & A

Basic Research Question

  • 1H/13C NMR : Thiourea NH protons (δ 10–12 ppm) confirm bonding. Aromatic splitting patterns verify benzimidazole substitution .
  • FT-IR : C=S stretches (1200–1250 cm⁻¹) and N–H bends (1500–1600 cm⁻¹) validate the thiourea backbone .

Advanced Consideration : Discrepancies in NH signal integration (e.g., tautomerism) require variable-temperature NMR or deuterated solvent swaps. Mass spectrometry (HRMS-ESI) resolves molecular ion fragmentation ambiguities .

How does this compound interact with biological targets, and what assays validate its mechanism?

Basic Research Question
The compound’s bioactivity (e.g., enzyme inhibition) is screened via in vitro assays (IC50 determination). For example, IRE1α kinase inhibition (linked to ER stress pathways) uses fluorescence polarization assays with XBP1 splicing readouts .

Advanced Consideration : Molecular docking (AutoDock Vina) predicts binding to benzimidazole-recognizing pockets (e.g., ATP-binding sites). MD simulations (AMBER) assess stability of ligand-receptor complexes over 100-ns trajectories .

What computational methods are suitable for modeling the electronic properties of this compound, and how do they inform experimental design?

Advanced Research Question
DFT (B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps to predict redox activity (e.g., suitability as a photosensitizer). Electrostatic potential maps identify nucleophilic/electrophilic regions for functionalization . TD-DFT models UV-Vis spectra (λmax 270–300 nm), guiding photostability studies .

How do solvent polarity and pH impact the solubility and stability of this thiourea derivative?

Basic Research Question
Solubility is highest in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with C=S and NH groups. Aqueous solubility (<0.1 mg/mL at pH 7) improves under acidic conditions (pH 3–4) via protonation of the benzimidazole nitrogen .

Advanced Consideration : Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the thiourea moiety. LC-MS identifies degradation products (e.g., benzamide derivatives), informing formulation strategies .

What strategies address low reproducibility in biological activity assays for this compound?

Advanced Research Question
Batch-to-batch variability often stems from residual solvents (e.g., DMF) altering cell permeability. Purity verification via HPLC (≥98%) and stringent control of DMSO stock concentrations (≤0.1% v/v) improve consistency. Orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) validate target engagement .

How can supramolecular interactions (e.g., hydrogen bonding) be exploited to design co-crystals with enhanced bioavailability?

Advanced Research Question
Graph-set analysis (Etter’s rules) identifies robust hydrogen-bonding motifs (e.g., R₂²(8) patterns). Co-formers like succinic acid enhance dissolution rates by disrupting planar thiourea stacking. PXRD and DSC confirm co-crystal formation .

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